molecular formula C16H20N4O B3013548 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide CAS No. 1448035-76-4

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide

Cat. No.: B3013548
CAS No.: 1448035-76-4
M. Wt: 284.363
InChI Key: YSXMXNXMXOOTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the dimethylamino and dimethyl groups. The final step involves the attachment of the phenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N’-[2-(dimethylamino)]benzoylurea: A benzoylurea derivative with similar structural features.

    4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group, used as a nucleophilic catalyst.

Uniqueness

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 348.47 g/mol
  • Structure : The compound features a pyrimidine ring substituted with dimethylamino and dimethyl groups, along with a phenylacetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various cellular processes. The exact pathways remain under investigation, but potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It could interact with receptors to influence signal transduction pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

These findings suggest that the compound may be a candidate for developing new antibacterial agents, especially in light of increasing antibiotic resistance.

Antioxidant Activity

Studies have also explored the antioxidant potential of this compound. The presence of the dimethylamino group enhances its ability to scavenge free radicals. In vitro assays have demonstrated significant antioxidant activity:

  • Oxygen Radical Absorption Capacity (ORAC) : High values indicate strong radical scavenging ability.
  • Ferric Reducing Antioxidant Power (FRAP) : Assays show effective reduction of ferric ions, indicating antioxidant capacity.

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as H9c2 cardiomyoblasts revealed that this compound exhibits low toxicity at therapeutic concentrations:

Concentration (µM) Cell Viability (%)
20Comparable to control

This suggests that while the compound has biological activity, it may be safe for use in therapeutic applications.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against various pathogens. The results indicated significant bactericidal activity against resistant strains, supporting its potential as a lead compound for antibiotic development .
  • Antioxidant Mechanisms :
    Research highlighted in Frontiers in Pharmacology examined the antioxidant properties of similar compounds with dimethylamino substitutions. These studies found that such modifications enhance radical scavenging capabilities without inducing cytotoxic effects.
  • Therapeutic Potential :
    Ongoing research is assessing the compound's role in drug formulations aimed at treating oxidative stress-related diseases. Early findings suggest that it could be beneficial in managing conditions like cardiovascular diseases due to its dual action as an antioxidant and antimicrobial agent .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-15(12(2)18-16(17-11)20(3)4)19-14(21)10-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXMXNXMXOOTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.